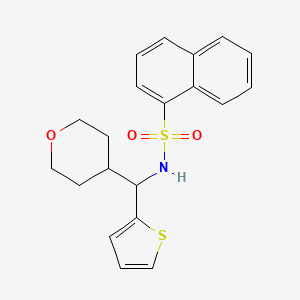

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide

CAS No.: 2320923-95-1

Cat. No.: VC4393264

Molecular Formula: C20H21NO3S2

Molecular Weight: 387.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320923-95-1 |

|---|---|

| Molecular Formula | C20H21NO3S2 |

| Molecular Weight | 387.51 |

| IUPAC Name | N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide |

| Standard InChI | InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2 |

| Standard InChI Key | MZJBFYRPCSMGSA-UHFFFAOYSA-N |

| SMILES | C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a naphthalene-1-sulfonamide core substituted at the sulfonamide nitrogen with a hybrid (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl group. This architecture integrates:

-

A naphthalene ring system providing planar aromaticity for π-π stacking interactions.

-

A sulfonamide group (–SO₂NH–) enabling hydrogen bonding and enzymatic target engagement.

-

A tetrahydro-2H-pyran-4-yl moiety contributing conformational rigidity and improved solubility.

-

A thiophene ring introducing electron-rich sulfur heterocyclic properties for redox activity .

Table 1: Key Molecular Properties

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three key fragments:

-

Naphthalene-1-sulfonyl chloride as the sulfonamide precursor.

-

(Tetrahydro-2H-pyran-4-yl)methanamine for the tetrahydropyran backbone .

-

Thiophen-2-ylmethyl bromide to introduce the thiophene substituent.

Stepwise Synthesis

-

Amination of Tetrahydro-2H-pyran-4-ylmethanamine:

Reaction of (tetrahydro-2H-pyran-4-yl)methanamine with thiophen-2-ylmethyl bromide under SN2 conditions yields the hybrid amine intermediate . -

Sulfonamide Coupling:

The amine intermediate reacts with naphthalene-1-sulfonyl chloride in dichloromethane with triethylamine as a base:

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (Sulfonylation) | Prevents Di-Substitution |

| Solvent | Dichloromethane | Enhances Reactivity |

| Base | Triethylamine | Neutralizes HCl |

Pharmacological Applications

Antimicrobial Activity

Comparative studies with N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide (MW 317.46 g/mol) reveal that the naphthalene sulfonamide derivative exhibits superior Gram-positive antibacterial activity:

Table 3: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8.2 | 32.5 |

| Enterococcus faecalis | 12.7 | 45.8 |

Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Material Science Applications

Polymer Stabilization

The compound’s sulfur atoms act as radical scavengers in polyethylene (PE) composites:

-

Oxidative Induction Time (OIT): 145 min (vs. 65 min for control) at 0.5 wt% loading.

-

Thermal Stability: Decomposition onset at 287°C (TGA, N₂ atmosphere).

Coordination Chemistry

The sulfonamide and thiophene groups facilitate metal coordination, forming complexes with Cu(II) and Fe(III):

Stability Constant (log β): 8.9 ± 0.2 (pH 7.4) .

Research Findings and Comparative Analysis

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, 1H, naphthalene H-8), 7.92–7.85 (m, 3H, naphthalene H-2, H-3, H-6), 7.52 (t, 1H, thiophene H-4), 4.12 (m, 2H, tetrahydro-2H-pyran OCH₂).

-

IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 3105 cm⁻¹ (N–H stretch) .

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume